
1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinoline derivatives are structural features prevalent in many natural products and pharmaceutical compounds. They have been the subject of extensive research due to their biological activities and potential therapeutic applications. The derivatives of tetrahydroisoquinoline, such as 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been identified as important intermediates for organic synthesis . These compounds have shown promise in various fields, including as cerebral protective agents and potential treatments for conditions like glioma .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives efficiently . Another method includes the use of a mixture of P2O5/POCl3 as a dehydrating agent, which has led to improvements in the synthesis of certain tetrahydroisoquinoline compounds . Additionally, aluminum hydride reduction has been utilized to develop an improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure of these compounds has been a subject of interest, particularly in determining their absolute configuration. For instance, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined to be S using X-ray crystallography . This information is crucial for understanding the stereochemistry and potential biological activities of these molecules.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline derivatives undergo various chemical reactions that are significant for their functionalization and potential applications. For example, the reaction of 4-cyano-1,3-dihydroxy-5,6,7,8-tetrahydroisoquinolines with Vilsmeier reagent has been studied, leading to the formation of [2,7]naphthyridines, which were identified by spectral data and confirmed by X-ray crystal structure analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and substituents. For instance, the protonation behavior of aminomethyl-1,2,3,4-tetrahydroisoquinolines has been investigated, revealing that these compounds are substantially monoprotonated at physiological pH . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of these compounds when considering their potential as therapeutic agents.
Applications De Recherche Scientifique
Antiglioma Activity : Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their selective blocking effect on the growth of C6 glioma while sparing normal astrocytes. This suggests potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).
Anticancer Agents : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activity on breast cancer cell lines. The compounds showed promising cytotoxicity, indicating their potential as anticancer agents (Redda et al., 2010).
Organic Synthesis Intermediate : 1,2,3,4-Tetrahydroisoquinoline compounds serve as important intermediates in organic synthesis. Novel processes have been developed to improve the synthesis yield and efficiency of these compounds (Ta, 2013).
Catalytic Asymmetric Synthesis : Tetrahydroisoquinolines are pivotal in natural products and have applications as chiral scaffolds in asymmetric catalysis. Recent strategies for synthesizing these compounds have expanded their bioactivity and application scope (Liu et al., 2015).
Local Anesthetic and Acute Toxicity Studies : Isoquinoline alkaloids, including tetrahydroisoquinoline derivatives, have been studied for their local anesthetic activity and acute toxicity. These studies help in understanding the pharmacodynamic and pharmacokinetic properties of these compounds (Azamatov et al., 2023).
Multicomponent Reactions for Functionalization : Research has focused on the C(1)-functionalization of tetrahydroisoquinolines using multicomponent reactions, expanding the potential applications of these compounds in various biological activities (Kaur & Kumar, 2020).
Analgesic and Anti-Inflammatory Effects : Certain tetrahydroisoquinoline compounds have been investigated for their analgesic and anti-inflammatory properties, suggesting their potential use as non-narcotic analgesics (Rakhmanova et al., 2022).
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-9-3-1-2-8-4-5-11-6-10(8)9;/h1-3,11-12H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVMBXOZPUEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
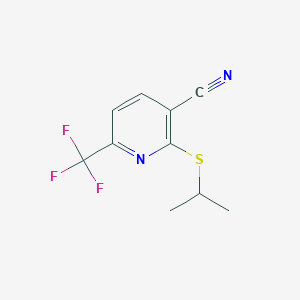
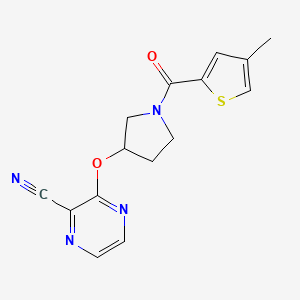
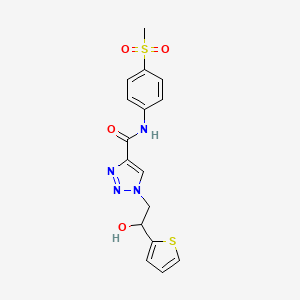
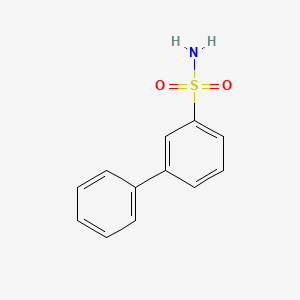
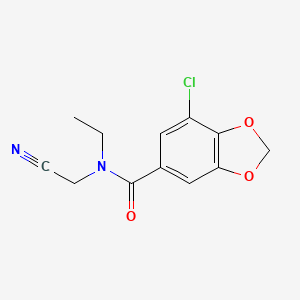

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)
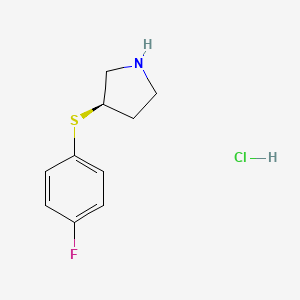

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)